Physicochemical Profiling and Synthetic Applications of 3-(Cyanoamino)benzoic Acid
Physicochemical Profiling and Synthetic Applications of 3-(Cyanoamino)benzoic Acid
Executive Summary
In modern drug discovery and advanced materials science, bifunctional scaffolds serve as critical inflection points for molecular design. 3-(Cyanoamino)benzoic acid (3-CABA, CAS: 183430-27-5) is a premier example of such a scaffold. By integrating a classic carboxylic acid handle with a highly reactive, electron-deficient cyanoamino (-NH-CN) group, this molecule offers divergent reactivity pathways. This technical guide deconstructs its physicochemical profile, mechanistic reactivity, and laboratory workflows, offering actionable insights for researchers leveraging this compound in targeted covalent inhibition and synthetic methodologies.
Physicochemical Profiling and Electronic Architecture
The synthetic utility of 3-CABA stems directly from the electronic interplay between the meta-substituted carboxylic acid and the cyanoamino moiety. The electron-withdrawing nature of the cyano group significantly increases the acidity of the adjacent secondary amine. Concurrently, the meta-relationship prevents direct resonance disruption of the carboxylate, ensuring predictable solubility and predictable derivatization (e.g., amide coupling).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Experimental / Predictive Context |
| Chemical Formula | C8H6N2O2 | Confirmed via exact mass analysis. |
| Molecular Weight | 162.15 g/mol | Standard for stoichiometric calculations. |
| CAS Registry Number | 183430-27-5 | Primary identifier for commercial sourcing[1]. |
| Melting Point | 238 - 240 °C | High MP indicates strong intermolecular H-bonding networks. |
| pKa1 (Carboxylic Acid) | ~ 3.8 - 4.2 | Slight acidic shift due to meta-cyanoamino inductive withdrawal. |
| pKa2 (Aryl Cyanamide) | ~ 5.0 - 6.0 | Highly dependent on solvent; critical for metal coordination[2]. |
| LogP (Predicted) | 1.5 - 2.0 | Optimal lipophilicity window for cellular permeability. |
Mechanistic Reactivity: The Cyanamide Warhead
The cyanamide group is an underutilized but highly effective electrophile. In the context of targeted covalent inhibitors (TCIs), the nitrile carbon undergoes nucleophilic attack by unprotonated thiols.
Causality Insight: Unlike acrylamides, which act as irreversible Michael acceptors, cyanamides can form reversible or irreversible isothiourea adducts depending on the local microenvironment of the protein binding pocket. The meta-carboxylic acid allows for further derivatization to tune the steric fit and non-covalent pre-organization prior to the covalent attack. Furthermore, the cyanamide acts as an excellent 1C-2N synthon for cycloadditions, generating structurally complex heterocycles like cyclic guanidines.
Fig 1. Divergent reactivity pathways of 3-(cyanoamino)benzoic acid in synthetic systems.
Experimental Workflows & Self-Validating Protocols
To ensure robust data generation, every protocol must act as a self-validating system. Below are two foundational workflows for characterizing and applying 3-CABA.
Protocol A: Spectrophotometric Determination of Aryl Cyanamide pKa
Context: Understanding the exact pKa is critical because only the properly activated electrophile or unprotonated nucleophile will react in physiological systems ()[2].
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Preparation: Dissolve 3-CABA in a standardized aqueous buffer system ranging from pH 2.0 to 10.0, maintaining a constant ionic strength (e.g., 0.1 M KCl).
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Spectral Acquisition: Record the UV-Vis absorption spectra (200-400 nm) for each pH increment.
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Causality & Self-Validation: The deprotonation of the -NH-CN group alters the
-electron delocalization across the benzoic acid ring, causing a distinct bathochromic shift. The presence of sharp, invariant isosbestic points across the pH gradient acts as an internal control. This self-validates that the spectral changes are strictly due to a two-state acid-base equilibrium and not compound degradation or aggregation. -
Data Analysis: Plot the absorbance at the
of the deprotonated species versus pH to extract the pKa via the Henderson-Hasselbalch inflection point.
Protocol B: Validation of Covalent Target Engagement via LC-MS/MS
Context: When using 3-CABA derivatives as covalent antagonists, verifying 1:1 stoichiometric binding is non-negotiable to rule out promiscuous reactivity.
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Incubation: Incubate the recombinant target protein (10 µM) with a concentration gradient of the 3-CABA-derived probe (1x, 5x, 10x molar excess) in HEPES buffer (pH 7.4) for 2 hours at 37 °C.
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Intact Mass Analysis: Desalt the sample and analyze via ESI-TOF MS.
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Causality & Self-Validation: A mass shift corresponding exactly to the mass of the warhead confirms covalent adduct formation. The absence of double additions (e.g., no +324 Da peaks) at a 10x molar excess self-validates the specificity of the warhead, proving it does not indiscriminately label surface cysteines.
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Peptide Mapping: Digest the protein-ligand complex with trypsin and analyze via LC-MS/MS. Identifying a specific cysteine-adducted peptide localizes the binding site, providing definitive proof of the mechanism of action.
Fig 2. Step-by-step workflow for validating covalent target engagement via LC-MS/MS.
Applications in Advanced Therapeutics and Catalysis
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Pan-TEAD·YAP1 Covalent Antagonists: Recent breakthroughs have utilized the cyanamide electrophile to target a conserved cysteine in the TEAD palmitate-binding cavity. This disrupts the TEAD-YAP interaction, a critical pathway in tumor growth and metastasis. The cyanamide warhead demonstrates exceptional kinetic efficiency, yielding second-order rate constants (
) exceeding 100 ()[3],[4]. -
Cycloaddition Precursors: The cyanoamino group undergoes [3+2] cycloadditions with azides to form tetrazoles, or reacts with
-haloamides to synthesize five-membered cyclic guanidines and hydantoins, which are vital pharmacophores in medicinal chemistry ()[5]. -
Coordination Chemistry: Deprotonated aryl cyanamides are excellent
-donor ligands for transition metals (e.g., Ruthenium, Copper), facilitating the development of conductive molecular metals and redox-active coordination complexes[2].
References
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Bum-Erdene, K., Yeh, I.-J., et al. "Small-Molecule Cyanamide Pan-TEAD·YAP1 Covalent Antagonists." Journal of Medicinal Chemistry, 2023, 66(1), 266-284. URL:[Link]
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Crutchley, R. J., Naklicki, M. L. "Coordination chemistry of neutral phenylcyanamide ligands bound to pentaammineruthenium(II)." Inorganic Chemistry, 1989, 28(10), 1955-1958. URL:[Link]
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Chen, et al. "Roles of Guanidines in Recent Cycloaddition Reactions." Molecules (MDPI), 2021. URL:[Link]
